4-Ethenylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZWHTBQKJXGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 4 Ethenylpyridin 2 Amine
Reactivity of the Ethenyl Moiety
The ethenyl (vinyl) group at the 4-position of the pyridine (B92270) ring is an electron-deficient double bond, making it susceptible to various addition reactions. Its reactivity is a cornerstone for polymerization and functionalization.
Radical Polymerization Mechanisms
The vinyl group of 4-ethenylpyridin-2-amine serves as a key functional group for addition polymerization, enabling the formation of long-chain polymers. This process typically follows a standard radical mechanism involving initiation, propagation, and termination steps. The polymerization of analogous vinylpyridine monomers is well-documented and provides a model for the behavior of this compound. libretexts.orgresearchgate.net
Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators for radical polymerization of vinyl monomers include compounds like azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decompose upon heating to form initial radicals. libretexts.org
Propagation: The initiator radical adds to the vinyl group of a this compound monomer, creating a new, more stable radical intermediate. This radical is stabilized by resonance with the pyridine ring. The newly formed radical then attacks another monomer molecule, propagating the polymer chain. libretexts.org
Termination: The growth of polymer chains ceases through termination events, where two growing radical chains combine (combination) or one radical abstracts a hydrogen from another (disproportionation). libretexts.org The presence of the amine functionality on the pyridine ring can also influence the polymerization process, potentially participating in side reactions or affecting the electronic properties of the monomer. nih.gov
| Initiator Type | Example | Activation Method | Typical Reaction Temperature |
|---|---|---|---|
| Azo Compound | Azoisobutyronitrile (AIBN) | Thermal Decomposition | 60-80 °C |
| Organic Peroxide | Benzoyl Peroxide (BPO) | Thermal Decomposition | 80-95 °C |
| Redox System | Persulfate/Metabisulfite | Redox Reaction | Room Temperature |
Nucleophilic Additions to the Vinylic Site
The electron-withdrawing nature of the pyridine ring renders the vinylic double bond susceptible to nucleophilic conjugate addition (Michael addition). acs.org This reaction allows for the introduction of a wide array of functional groups at the ethyl side chain. The reaction is often facilitated by acidic conditions, which protonate the pyridine nitrogen, further enhancing the electrophilicity of the vinyl group. mdpi.com
A variety of N-, O-, and S-centered nucleophiles can undergo selective addition across the vinyl function. mdpi.com For instance, treatment with amines yields aminoethyl-substituted pyridines, while reactions with thiols or alcohols can introduce thioether or ether linkages, respectively. mdpi.com
| Nucleophile Class | Specific Nucleophile | Resulting Functional Group |
|---|---|---|
| N-centered | Benzylamine | Secondary Amine |
| N-centered | N-methylpiperazine | Tertiary Amine |
| O-centered | Methanol | Methyl Ether |
| S-centered | Ethanethiol | Ethyl Thioether |
| C-centered | Indole | 2-(Indol-3-yl)ethyl derivative |
Reactivity of the Amine Functionality
The primary amine group at the 2-position is a site of significant basicity and nucleophilicity, enabling a diverse range of transformations from simple acid-base reactions to complex coordination chemistry.
Nucleophilicity and Basicity in Organic Transformations
It is crucial to distinguish between basicity and nucleophilicity. Basicity is a thermodynamic concept, referring to the ability of a species to accept a proton (H+), and is quantified by pKa. masterorganicchemistry.com Nucleophilicity is a kinetic concept that measures the rate at which a species attacks an electrophilic center (commonly carbon). masterorganicchemistry.comreddit.com While often correlated, they are distinct properties influenced by factors like sterics and solvent effects. masterorganicchemistry.commasterorganicchemistry.com
Coordination Abilities with Metal Centers
The presence of two nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic 2-amino group—makes this compound a potential bidentate or bridging ligand in coordination chemistry. Aminopyridine derivatives are known to form stable complexes with a variety of metal ions. Coordination can occur in a chelating fashion, involving both nitrogen atoms, or in a monodentate fashion, typically through the more sterically accessible and Lewis basic pyridine nitrogen (η1-coordination). mdpi.com The formation of dimeric or monomeric metal complexes can be influenced by the specific metal halide and reaction conditions. mdpi.com
| Metal Ion | Potential Coordination Mode | Example Complex Type |
|---|---|---|
| Fe(II) | η1-N(pyridine) | Monomeric or Dimeric Halide Complexes mdpi.com |
| Cu(II) | Bidentate (N,N') | Chelate Complexes |
| Rh(I) | Bidentate (N,N') | Catalytic Precursors |
| Pd(II) | Bidentate (N,N') | Cross-Coupling Catalysts |
Reactions with Electrophilic Reagents
The nucleophilic character of the 2-amino group allows it to react with a wide range of electrophilic reagents. These reactions provide a pathway for further functionalization of the pyridine ring. Common transformations include acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides to form secondary or tertiary amines.
Furthermore, reactions with potent electrophiles like halogens can lead to more complex outcomes. Studies on the closely related 4-aminopyridine (B3432731) have shown that its reaction with iodine monochloride (ICl) can produce both a charge-transfer complex and an ionic species where an iodonium (B1229267) ion is bridged by two aminopyridine molecules. acs.org Reaction with bromine can result in protonation followed by bromination and dimerization. acs.org These studies suggest that this compound would exhibit similarly rich reactivity towards electrophiles.
Interplay of Ethenyl and Amine Groups on Reactivity
The reactivity of this compound is governed by the intricate interplay of its three core components: the pyridine ring, the 2-amino group, and the 4-ethenyl (vinyl) group. The substitution pattern, with the amino group at an ortho-position to the ring nitrogen and the ethenyl group at the para-position, creates a unique electronic environment that dictates the molecule's chemical behavior. The interaction between these functional groups is primarily electronic, modulating the nucleophilicity, basicity, and susceptibility to addition and polymerization reactions.
The 2-amino group, being a strong electron-donating group (EDG) through resonance, significantly increases the electron density of the pyridine ring. This effect is most pronounced at the ortho and para positions relative to the amino group. Consequently, the increased electron density at the 4-position enhances the nucleophilicity of the ethenyl group's double bond, making it more susceptible to electrophilic addition reactions compared to unsubstituted vinylpyridines. beilstein-journals.org This activation also influences the group's propensity to act as a monomer in polymerization reactions.
This reciprocal influence is summarized in the table below, outlining the expected effects of each functional group on the reactivity of the other.
| Functional Group | Influence On | Predicted Effect on Reactivity |
|---|---|---|
| 2-Amino Group (Electron-Donating) | 4-Ethenyl Group | Increases electron density of the double bond, enhancing susceptibility to electrophilic attack and polymerization. |
| Pyridine Ring | Activates the ring towards electrophilic substitution (though such reactions are less common for pyridines). | |
| 4-Ethenyl Group (Electron-Withdrawing) | 2-Amino Group | Slightly reduces the basicity and nucleophilicity of the amine. |
| Pyridine Ring Nitrogen | Reduces the basicity of the ring nitrogen. |
The presence of both a primary amine and a polymerizable vinyl group within the same molecule makes this compound a valuable bifunctional monomer for creating functional polymers with pendant aminopyridyl groups, which can be utilized for applications such as metal chelation or catalysis.
Investigating Reaction Kinetics through Advanced Spectroscopic Methods
While specific kinetic studies on this compound are not extensively documented in publicly available literature, the reaction kinetics of its key functionalities can be effectively investigated using a range of advanced spectroscopic techniques. These methods allow for real-time monitoring of reactant consumption and product formation, providing crucial data to determine reaction rates, orders, and mechanisms.
Stopped-flow UV-Vis Spectroscopy is a powerful technique for studying rapid reactions, typically those that are complete within milliseconds to seconds. photophysics.comcolorado.edu Reactions involving this compound that alter the molecule's conjugated π-electron system would result in a change in its UV-Vis absorbance spectrum. For example, the kinetics of an electrophilic addition across the ethenyl double bond could be monitored by observing the disappearance of the absorbance band associated with the conjugated pyridine-vinyl system. photophysics.com The stopped-flow apparatus rapidly mixes the reactants and measures the change in absorbance at a specific wavelength over time, from which rate constants can be derived. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is suitable for monitoring slower reactions in the solution phase. By acquiring ¹H or ¹³C NMR spectra at regular intervals, researchers can track the decrease in the signal intensity of the reactant's characteristic peaks (e.g., the vinyl protons of this compound) and the corresponding increase in the product's signals. The integration of these peaks provides a quantitative measure of the concentration of each species over time, allowing for the calculation of reaction rates. rsc.org
Fluorescence Spectroscopy can also be employed, particularly if a reaction leads to a significant change in the fluorescence properties of the system. For instance, the kinetics of polymerization or the binding of the aminopyridine moiety to a metal ion could be tracked if these processes induce fluorescence quenching or enhancement. nih.govnih.gov Kinetic studies on related aminopyridine compounds have utilized fluorescence to monitor reaction progress. nih.gov
To illustrate the type of data obtained from such studies, the following table presents kinetic data for the related reaction of a vinylheteroarene with an amine nucleophile, a process analogous to potential reactions of the ethenyl group in this compound.
| Vinylheteroarene Reactant | Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹ s⁻¹] |
|---|---|---|
| Vinylpyridine | Boc-Cys-OMe | ~0.1 |
| Vinylpyrimidine | Boc-Cys-OMe | ~1.0 |
| Vinyltriazine | Boc-Cys-OMe | >10 |
| Vinylpyridine | Boc-Lys-OMe | No Reaction Observed |
Data adapted from studies on the reactivity of vinylheteroarenes, illustrating the type of kinetic parameters measurable by spectroscopic methods. researchgate.net
These spectroscopic methods provide the foundation for quantitatively understanding the reactivity of this compound, enabling the elucidation of reaction mechanisms and the optimization of conditions for its use in synthesis and materials science.
Polymerization Science and Polymeric Materials Derived from 4 Ethenylpyridin 2 Amine
Homopolymerization Studies
The homopolymerization of 4-Ethenylpyridin-2-amine can be achieved through several mechanisms, each influenced by the distinct chemical nature of its functional groups. The behavior of this monomer can be largely inferred from studies on its structural analogs, 4-vinylpyridine (B31050) (4VP) and 4-aminostyrene (4AS).
Radical Polymerization: Similar to other vinyl monomers like styrene (B11656) and 4-vinylpyridine, this compound is expected to undergo free-radical polymerization readily. tandfonline.compolysciences.com Standard radical initiators, such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), can be employed to initiate the reaction. The polymerization proceeds via the addition of free radicals across the vinyl group's double bond, leading to the formation of a linear polymer with pendant 2-aminopyridyl groups. The reaction conditions, including initiator concentration, temperature, and solvent, would be critical in controlling the molecular weight and polydispersity of the resulting poly(this compound).
Cationic Polymerization: The basic nitrogen atom of the pyridine (B92270) ring makes this compound a candidate for cationic polymerization. However, this process is often complex. The pyridine nitrogen can be protonated by strong acids or coordinate with Lewis acids, which are typically used as initiators. This interaction can lead to the spontaneous polymerization of the monomer. mdpi.com The primary amine group, also being basic, could further complicate the initiation step by competing for the cationic initiator. Careful selection of the initiator system and reaction conditions would be necessary to achieve a controlled cationic polymerization.
Anionic Polymerization: Anionic polymerization is a powerful technique for producing polymers with well-defined molecular weights and narrow distributions, and it has been successfully applied to 4-vinylpyridine. acs.orgacs.org The electron-withdrawing nature of the pyridine ring effectively stabilizes the propagating carbanionic center. However, the direct anionic polymerization of this compound presents a significant challenge. The primary amine group possesses an acidic proton (N-H) that would readily react with and terminate highly reactive anionic initiators, such as organolithium compounds. To successfully employ anionic polymerization, a protection-deprotection strategy would be required, wherein the amine group is first converted to a non-acidic derivative (e.g., a silylamine) prior to polymerization, followed by a post-polymerization step to regenerate the amine functionality.
Copolymerization Strategies
Copolymerization of this compound with other vinyl monomers is a key strategy for tailoring the final properties of the material, such as its solubility, thermal stability, and functional performance.
The copolymerization behavior of this compound can be predicted by examining the reactivity ratios of its analogue, 4-vinylpyridine (4VP), with various comonomers. Reactivity ratios (r₁, r₂) indicate the relative preference of a propagating polymer chain to add a monomer of its own kind versus the comonomer.
When copolymerized with styrene via free-radical methods, the reactivity ratios for the 4VP/styrene pair are both less than one, suggesting a tendency to form a random or alternating copolymer structure rather than long blocks of a single monomer. researchgate.netniscpr.res.in This indicates that this compound would likely incorporate well into a polystyrene backbone, imparting functionality throughout the polymer chain.
Copolymerization with methacrylates is also highly feasible. Living anionic polymerization has been used to create well-defined block copolymers of 4VP and tert-butyl methacrylate. acs.org This suggests that, with a protected amine group, this compound could be used in controlled polymerization techniques to create block copolymers with various methacrylates. For free-radical copolymerization, the relative reactivities would determine the copolymer microstructure. ekb.eg
Data for copolymerization with butadiene and isobutylene is less common, and these processes often require specific coordination or catalytic systems rather than standard free-radical or anionic methods. However, the incorporation of a polar functional monomer like this compound could be used to modify the properties of these common elastomers.
| r₁ (4-Vinylpyridine) | r₂ (Styrene) | Product (r₁ * r₂) | Implied Copolymer Structure | Reference |
|---|---|---|---|---|
| 0.700 | 0.335 | 0.235 | Random/Alternating | metu.edu.tr |
| 0.85 | 0.67 | 0.570 | Random | researchgate.netniscpr.res.in |
The ability to undergo controlled polymerization, particularly living anionic or controlled radical processes like ATRP, allows this compound to be incorporated into complex polymer architectures. By using sequential monomer addition, well-defined block copolymers can be synthesized. acs.orgcolab.wsacs.org For example, a polystyrene-b-poly(this compound) block copolymer would combine the mechanical properties of polystyrene with the functional, pH-responsive nature of the aminopyridine block. Such materials are capable of self-assembly into nanostructures like micelles, cylinders, or lamellae. researchgate.net Furthermore, the pendant aminopyridine groups can serve as sites for grafting other polymer chains, leading to the formation of graft copolymers with a "comb" or "brush" architecture.
Post-Polymerization Functionalization of Amine-Containing Polymers
A key advantage of polymers based on this compound is the vast potential for post-polymerization modification. nih.gov The pendant aminopyridine groups serve as versatile chemical handles for introducing a wide range of functionalities. polysciences.com
The pyridine nitrogen is readily quaternized by reacting the polymer with alkyl halides. nih.gov This reaction introduces a permanent positive charge onto the polymer backbone, converting it into a polyelectrolyte or polycationic material. mdpi.com Such modified polymers have applications as antimicrobial agents, gene delivery vectors, and flocculants. nih.govresearchgate.net
The primary amine group at the 2-position is a strong nucleophile and can undergo a variety of chemical transformations, including:
Acylation: Reaction with acid chlorides or anhydrides to form amide linkages.
Alkylation: Reaction with alkyl halides.
Schiff Base Formation: Condensation with aldehydes and ketones to form imines, which can be further reduced to stable secondary amines.
These modifications allow for the attachment of fluorescent dyes, bioactive molecules, or cross-linking agents, enabling the creation of highly specialized materials. polysciences.com
| Reactive Site | Reagent Class | Product Functional Group | Resulting Property Change |
|---|---|---|---|
| Pyridine Nitrogen | Alkyl Halides (e.g., CH₃I) | Quaternary Pyridinium Salt | Introduces positive charge; creates a polyelectrolyte |
| Primary Amine | Acid Chlorides/Anhydrides | Amide | Modifies polarity and hydrogen-bonding |
| Primary Amine | Aldehydes/Ketones | Imine (Schiff Base) | Enables further conjugation or reduction |
| Pyridine & Amine | Metal Ions (e.g., Cu²⁺, Co²⁺) | Metal Chelate Complex | Creates a metallopolymer for catalysis or separation |
Structure-Property Relationships in this compound Based Polymers
The incorporation of this compound units into a polymer has a profound impact on its material properties.
Solubility and Polarity: The aminopyridine group is highly polar and capable of hydrogen bonding. This increases the polymer's affinity for polar solvents like lower alcohols, DMF, and acetic acid, similar to poly(4-vinylpyridine). polysciences.comsigmaaldrich.com The basicity of both the pyridine and amine nitrogens makes the polymer's solubility pH-dependent; it will be soluble in acidic aqueous solutions due to protonation and less soluble at neutral or high pH.
Thermal Properties: The rigidity of the pyridine ring and the potential for strong intermolecular hydrogen bonding via the amine groups are expected to result in a high glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. specialchem.comprotolabs.com By analogy, poly(4-vinylpyridine) has a high Tg, typically in the range of 137-142°C. sigmaaldrich.comsigmaaldrich.com This suggests that homopolymers and copolymers with high this compound content will be rigid, amorphous materials at room temperature.
Functional Properties: The primary value of these polymers lies in their functionality. The pendant groups can act as:
Brønsted bases: Scavenging protons from solution.
Lewis bases/Ligands: Coordinating with metal ions to form polymer-supported catalysts or metal adsorbents. polysciences.com
Adhesion promoters: The polar amine and pyridine functionalities can form strong interactions with various surfaces, such as glass, metals, and cellulosics. polysciences.com
Stimuli-responsive sites: The polymer's conformation and solubility can change in response to pH, making it useful for sensors or controlled-release systems.
| Polymer | Typical Tg (°C) | Key Structural Feature | Reference |
|---|---|---|---|
| Polystyrene | ~100 | Bulky, non-polar phenyl group | protolabs.com |
| Poly(4-vinylpyridine) | 137 - 142 | Rigid, polar pyridine ring | sigmaaldrich.comsigmaaldrich.com |
| Poly(methyl methacrylate) | ~105 | Polar ester group and α-methyl group | sigmaaldrich.com |
| Poly(this compound) (Predicted) | > 140 | Rigid pyridine ring + H-bonding amine group | - |
Applications of 4 Ethenylpyridin 2 Amine in Advanced Materials Science
Design and Synthesis of Functional Materials
The presence of a reactive vinyl group enables the synthesis of novel polymers where the pendant aminopyridyl units impart specific functionalities. This allows for the creation of materials with tailored chemical, electronic, and structural properties.
The polymerization of 4-ethenylpyridin-2-amine via its vinyl group can produce poly(this compound), a polymer with a hydrocarbon backbone and pendant aminopyridine groups. While research on this specific polymer is nascent, the behavior of analogous polymers like poly(2-vinylpyridine) and poly(4-vinylpyridine) provides significant insight into its potential properties and applications. nih.gov The polymerization can be initiated using various methods, and the properties of the resulting polymer are influenced by factors such as reaction time and initiator concentration. nih.gov
The conjugated system of the pyridine (B92270) ring, combined with the nitrogen heteroatom, suggests that these polymers could exhibit electrical conductivity upon doping. The pendant 2-aminopyridine (B139424) groups offer sites for post-polymerization modification, such as quaternization or metal coordination, which can further tune the electronic properties of the material. This approach could lead to the development of novel conductive materials for applications in organic electronics.
| Polymer Analogue | Monomer Structure | Key Polymerization Insights | Potential Properties of Poly(this compound) |
|---|---|---|---|
| Poly(4-vinylpyridine) | Vinyl group at position 4 | Less steric hindrance compared to 2-VP, favoring polymerization. nih.gov Can be polymerized via electrochemical methods. umich.edu | Efficient polymerization due to the para-position of the vinyl group. |
| Poly(2-vinylpyridine) | Vinyl group at position 2 | Steric hindrance from the adjacent nitrogen atom can affect polymerization rates. nih.gov | The 2-amino group may influence steric factors during polymerization. |
| Poly(2-ethynylpyridine) Derivatives | Ethynyl group instead of ethenyl | Can undergo spontaneous polymerization to form ionic conjugated polymers with interesting photoluminescence properties. researchgate.net | Potential for creating conjugated systems with tunable optoelectronic properties. |
The 2-aminopyridine scaffold is an excellent chelating agent for various metal ions and can participate in hydrogen bonding interactions. This makes it a prime candidate for use as a recognition element in chemical sensors. Materials incorporating this compound, either as a monomeric receptor or as a functional unit within a polymer matrix, can be designed for the detection of specific analytes.
The coordination of a target analyte (e.g., a metal ion) to the aminopyridine moiety can induce a measurable change in the material's optical or electrochemical properties. For instance, fluorescent chemosensors based on pyridine derivatives have been developed to detect formaldehyde, where the interaction with the amine group leads to a change in fluorescence emission. researchgate.net Similarly, polymers or surfaces functionalized with this compound could be used to create optical sensors (optodes) or electrochemical sensors for environmental and biological monitoring. rsc.orgnih.gov
| Sensor Type | Recognition Moiety | Transduction Principle | Potential Analyte for this compound Based Sensor |
|---|---|---|---|
| Fluorescent Chemosensor | Pyridine and amine groups | Analyte binding causes a change in fluorescence intensity or wavelength (e.g., chelation-enhanced fluorescence). researchgate.net | Heavy metal ions (e.g., Pb²⁺, Cu²⁺), Protons (pH sensing) |
| Electrochemical Sensor | Aminopyridine-functionalized surface | Binding of analyte alters the electrochemical response (e.g., current, potential) at an electrode surface. researchgate.net | Transition metal ions, organic molecules |
| Optical Sensor (Optode) | Immobilized aminopyridine chromophore | Complexation with an analyte leads to a change in the absorbance or reflectance spectrum of a membrane. rsc.org | Metal ions in aqueous solutions |
Beyond simple conductivity, polymers derived from this compound hold potential as advanced organic electronic materials. The nitrogen atoms in the pyridine ring and the amino group can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Research on related microporous poly(tri(4-ethynylphenyl)amine) networks, synthesized through cross-coupling chemistry, has demonstrated the ability to create materials with high surface areas and tunable physical properties by varying monomer strut length. uea.ac.uk
By copolymerizing this compound with other electronically active monomers, it is possible to create materials with tailored band gaps, charge transport properties, and processability. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and thin-film transistors (TFTs), where the aminopyridine unit could serve to improve charge injection/extraction, enhance stability, or act as a crosslinking site.
Role in Catalysis
The 2-aminopyridine structure is a well-established bidentate ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. This functionality allows this compound to play a significant role in catalysis, both as a discrete ligand and as a component of more complex catalytic systems.
The nitrogen atoms of the pyridine ring and the exocyclic amino group can coordinate to a metal center, forming a stable five-membered chelate ring. This bidentate coordination mode is highly valuable in catalysis. Amine-pyridine ligands have been extensively used in late transition metal (e.g., Ni, Pd, Fe, Co) complexes for olefin polymerization. mdpi.comresearchgate.net These catalysts can exhibit high activity and produce polyolefins with specific microstructures. mdpi.com
By analogy, this compound can be used to synthesize novel transition metal catalysts. The electronic and steric properties of the catalyst can be tuned by modifying the ligand structure. Furthermore, the vinyl group offers a unique handle for immobilizing the catalyst. The ligand can be first coordinated to a metal center, and the resulting complex, which still possesses a polymerizable vinyl group, can then be copolymerized into a larger polymer support. This approach yields single-site catalysts that are heterogenized, combining the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.
| Metal Center | Ligand Type | Catalytic Application | Reference Finding |
|---|---|---|---|
| Nickel (Ni) | Amine-Pyridine | Ethylene Polymerization | Catalyst activity is highly dependent on the ligand structure, with mono-aryl substituents on the amine donor enhancing activity. mdpi.com |
| Palladium (Pd) | Amine-Pyridine | Norbornene Polymerization | Amine-pyridine palladium complexes can exist in cis and trans forms in solution, influencing catalytic behavior. mdpi.com |
| Iron (Fe) | Amine-Pyridine-Imine | Ethylene Polymerization | Variation of nitrogen donor atoms from imine to amine generally results in a decrease in catalyst activity. mdpi.com |
| Copper (Cu) | Supported Pyridine/Amine | C-N Cross-Coupling | Copper(I) supported on a resin can catalyze C-N coupling reactions in the absence of additional ligands. mdpi.com |
In addition to forming the primary coordination sphere of a metal catalyst, this compound and its polymeric derivatives can act as catalyst modifiers. When used as an additive in a catalytic system, the monomer can function as a secondary ligand, influencing the electronic environment of the metal center and thereby altering the catalyst's activity or selectivity.
More significantly, poly(this compound) can serve as a functional polymer support. Catalytically active species, such as metal nanoparticles or organometallic complexes, can be immobilized onto the polymer. The pendant aminopyridine groups can act as anchoring sites, preventing leaching of the active catalyst. Moreover, the basicity and polarity of the aminopyridine units create a specific microenvironment around the catalytic sites, which can influence reaction pathways and enhance performance compared to catalysis in bulk solution or on inert supports. This is analogous to how secondary amines within protein scaffolds can create catalytically active entities for artificial enzymes. nih.gov
Application as Base Catalysts
The presence of two basic nitrogen centers—the pyridine ring nitrogen and the exocyclic amino group—endows this compound and its polymeric derivatives with significant potential as base catalysts. Crosslinked poly(4-vinylpyridine) (PVP) is a well-established polymer support for numerous reagents and catalysts, valued for its ease of functionalization, high accessibility of functional groups, and stability. researchgate.netsemanticscholar.orgresearchgate.net Polymers derived from this compound would feature pendant aminopyridyl groups, which can act as effective metal chelation sites and catalytic centers.
The catalytic activity of such polymers is exemplified by the use of poly(4-vinylpyridine), cross-linked with divinylbenzene, as an acid scavenger in non-aqueous systems and as a catalyst in Knoevenagel-type condensations. sigmaaldrich.com The basicity of the pyridine and amino moieties facilitates a variety of organic transformations. For instance, poly(4-vinylpyridine-co-divinylbenzene) has been used to support cobalt complexes that exhibit catalytic activity in oxidation reactions. researchgate.net The incorporation of the 2-amino group in the monomer is expected to enhance the basicity and, consequently, the catalytic efficiency of the resulting polymers compared to those derived solely from 4-vinylpyridine (B31050).
Table 1: Examples of Catalytic Applications of Poly(vinylpyridine)-Based Materials
| Catalyst System | Reaction Type | Role of the Amine/Pyridine Moiety | Reference(s) |
|---|---|---|---|
| Poly(4-vinylpyridine), cross-linked | Knoevenagel condensation | Base catalyst | sigmaaldrich.com |
| Poly(4-vinylpyridine-co-divinylbenzene)-Co(II) complex | Cyclohexane oxidation | Ligand for catalytic metal center | researchgate.net |
Supramolecular Assemblies and Host-Guest Chemistry
The field of supramolecular chemistry relies on non-covalent interactions to construct complex and functional molecular systems. This compound, with its capacity for hydrogen bonding, π-π stacking, and metal coordination, is an excellent candidate for the design of novel supramolecular assemblies and for participation in host-guest chemistry.
Formation of Host-Guest Complexes via Non-Covalent Interactions
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule, driven by non-covalent forces. wikipedia.org These interactions are crucial for the formation of stable host-guest complexes. nih.gov The pyridine and amine functionalities of this compound can readily participate in hydrogen bonding with host molecules containing complementary functional groups.
Research on related aminopyridine compounds has demonstrated the formation of stable inclusion complexes with various host molecules. For example, 4-aminopyridine (B3432731) has been shown to form a 1:1 host-guest complex with α-cyclodextrin, stabilized by hydrogen bonding and π-π interactions. researchgate.net Similarly, supramolecular complexes have been formed between poly(4-vinylpyridine) and benzoic acid derivatives through hydrogen bonding. acs.org The non-covalent interactions in coordination complexes involving pyridine ligands have been extensively studied, highlighting the importance of hydrogen bonds, π-π stacking, and other weak interactions in stabilizing the crystal structures. researchgate.netmdpi.comrsc.orgias.ac.in
Molecular Recognition Phenomena
Molecular recognition is the specific binding of a guest molecule to a complementary host, forming a stable complex. wikipedia.org The specificity of this interaction is dictated by the geometric and electronic complementarity between the host and guest. The dual functional groups in this compound allow for multiple points of interaction, enhancing its potential for selective molecular recognition.
Studies on host-guest complexes of 4-aminopyridine with α-cyclodextrin have revealed a high binding constant, indicating strong and specific interactions. researchgate.net The formation of supramolecular aggregates between poly(4-(4-vinylphenylpyridine)) and 1,1′-ferrocenedicarboxylic acid via hydrogen bonding further illustrates the principle of molecular recognition driven by specific non-covalent interactions. rsc.org These examples underscore the potential of materials derived from this compound to be designed for the selective recognition of specific guest molecules.
Influence of Substituent Effects on Complex Formation and Stoichiometry
The nature and position of substituents on the pyridine ring can significantly influence the electronic properties and steric environment of the molecule, thereby affecting the strength and geometry of non-covalent interactions and, consequently, the formation and stoichiometry of host-guest complexes.
Computational studies have shown that substituents on aromatic rings can alter π-stacking, cation/π, and anion/π interactions primarily through direct electrostatic and dispersive interactions. acs.org For pyridine derivatives, electron-donating or electron-withdrawing substituents can modulate the basicity of the pyridine nitrogen and the electron density of the aromatic ring, which in turn affects interactions with guest molecules. researchgate.netresearchgate.netrsc.org For instance, in complexes of substituted pyridines with Cr(CO)5, electron-withdrawing substituents were found to stabilize the Cr-N bond, while electron-donating groups weakened it. researchgate.net The stoichiometry of complexes can also be affected, as seen in Pd(II) complexes with pyridine ligands where the ligand-to-metal ratio can be influenced by substituent-induced changes in ligand basicity and steric hindrance. nih.gov
Table 2: Influence of Substituents on Pyridine Complex Properties
| System | Substituent Effect | Impact on Complexation | Reference |
|---|---|---|---|
| Substituted Pyridine - Benzene (B151609) Dimers | Direct electrostatic and dispersive interactions | Modulates π-stacking interaction energies | acs.org |
| para-Substituted Cr(CO)5-Pyridine Complexes | Electron-withdrawing groups stabilize the Cr-N bond | Affects the strength of the metal-ligand bond | researchgate.net |
Development of Amine-Based Materials for Carbon Capture Technologies
The development of efficient and cost-effective carbon capture technologies is a critical area of research to mitigate climate change. Amine-functionalized materials are promising candidates for CO2 capture due to the reversible reaction between the basic amine groups and acidic CO2. rsc.orgosti.gov Polymers derived from this compound can be tailored for this purpose.
The vinyl group of this compound allows for its polymerization into various architectures, such as linear polymers or crosslinked resins. These materials would possess a high density of amine and pyridine functionalities, which are active sites for CO2 adsorption. Amine-functionalized porous organic polymers have demonstrated enhanced CO2 uptake and selectivity. rsc.org For example, a hyper-cross-linked resin impregnated with tetraethylenepentamine (B85490) (TEPA) showed a maximum CO2 adsorption of 3.11 mmol g⁻¹. rsc.org The presence of both a primary amine and a pyridine nitrogen in poly(this compound) could lead to cooperative binding of CO2, potentially enhancing both capacity and selectivity. Furthermore, poly(4-vinylpyridine)-based membranes have been investigated for integrated CO2 capture and conversion, highlighting the versatility of such materials. aiche.orgacs.orgresearchgate.netrsc.orgresearchgate.net
Application as Low Work Function Modifiers in Electronics
In organic electronic devices, such as organic light-emitting diodes (OLEDs), the efficiency of charge injection from the electrodes to the organic layers is crucial for device performance. Modifying the work function of the electrodes with thin interfacial layers can significantly reduce the charge injection barrier. Materials containing amino and pyridine functionalities have been shown to be effective in reducing the work function of electrodes. researchgate.net
The lone pair of electrons on the nitrogen atoms of the amine and pyridine groups can induce a surface dipole at the electrode interface, which lowers the work function. researchgate.net This effect facilitates electron injection from the cathode into the adjacent organic layer in OLEDs. researchgate.net The introduction of functional interlayers is a common strategy to improve the performance and stability of OLEDs. nih.gov Given its molecular structure, this compound and its polymers could be utilized as effective low work function modifiers, enhancing the efficiency of organic electronic devices.
Theoretical and Computational Investigations
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to compute the properties of molecules. Methods like Density Functional Theory (DFT) are frequently used to investigate various aspects of molecular behavior.
The electronic structure of a molecule dictates its chemical properties and reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and stability researchgate.net.
For 4-Ethenylpyridin-2-amine, the presence of the electron-donating amine group and the π-system of the ethenyl group influences the electron density of the pyridine (B92270) ring. DFT calculations can precisely map this electron distribution, identifying nucleophilic and electrophilic sites within the molecule.
Table 1: Representative Frontier Orbital Energies for Pyridine Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 2-Aminopyridine (B139424) | DFT/B3LYP | -5.89 | -0.78 | 5.11 |
| 4-Vinylpyridine (B31050) | DFT/B3LYP | -6.21 | -1.15 | 5.06 |
| 2-Amine-4-amide pyridine | DFT/B3LYP/6-311G(d,p) | -6.45 | -1.54 | 4.91 |
Note: Data is illustrative and based on calculations for analogous structures to demonstrate typical values.
The 2-amino group of this compound can act as a hydrogen bond donor, while the pyridine ring nitrogen can act as an acceptor. Computational studies can model these interactions to predict how molecules will arrange themselves in a condensed phase. In related crystal structures, such as 4-ethoxypyridin-2-amine, intermolecular N—H···N hydrogen bonds are observed to link molecules into dimers nih.gov. Similar interactions are expected for this compound, playing a crucial role in its crystal packing and supramolecular assembly mdpi.commdpi.com. Computational analysis can determine the strength and geometry of these bonds.
Geometry optimization calculations are performed to find the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, key conformational variables include the rotation around the bond connecting the ethenyl group to the pyridine ring and the orientation of the amino group. Computational methods can identify the global minimum energy conformation and other low-energy conformers, which is crucial for understanding how the molecule might interact with other species, such as biological receptors pjbmb.org.pk.
Potential Energy Surface (PES) scanning is a computational technique used to explore the energy changes that occur as a specific geometric parameter, such as a bond length or dihedral angle, is systematically varied uni-muenchen.deq-chem.com. For this compound, a relaxed PES scan could be performed by rotating the dihedral angle of the ethenyl group relative to the pyridine ring. This process helps to identify rotational barriers and locate the transition states between different conformations, providing a detailed map of the molecule's conformational flexibility youtube.com. The results of such a scan would reveal the energy cost associated with moving from a stable (low-energy) conformation to a less stable one.
DFT is widely used to predict the reactivity of molecules and the stability of their complexes with metal ions nih.govmdpi.com. Global chemical reactivity descriptors, derived from DFT calculations, can provide quantitative measures of a molecule's reactivity.
Chemical Hardness (η): A measure of resistance to charge transfer. Higher hardness values indicate greater stability mdpi.com.
Electronic Chemical Potential (µ): Relates to the tendency of electrons to escape from the system.
Electrophilicity (ω): A measure of the ability of a species to accept electrons mdpi.com.
The pyridine nitrogen and the exocyclic amino group in this compound are potential coordination sites for metal ions. DFT calculations can model the formation of metal complexes, predict their geometries, and calculate their binding energies and stability, which is essential for applications in coordination chemistry and catalysis mdpi.com.
Table 2: Calculated Reactivity Descriptors for a Model Pyridine System
| Descriptor | Formula | Typical Value (a.u.) | Interpretation |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.5 | High value suggests high stability mdpi.com |
| Electronic Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | ~-3.5 | Indicates charge transfer direction |
| Global Electrophilicity (ω) | µ² / 2η | ~2.45 | Measures electron-accepting capacity mdpi.com |
Note: Values are illustrative for a representative pyridine derivative.
Molecular Mechanics and Molecular Dynamics Simulations
While quantum methods are highly accurate, they are computationally expensive. Molecular mechanics (MM) uses classical physics (force fields) to model molecular systems, allowing for the simulation of larger systems over longer timescales.
Molecular dynamics (MD) simulations use these force fields to calculate the motion of atoms and molecules over time, following Newton's laws of motion pythoninchemistry.org. An MD simulation of this compound could reveal its dynamic behavior in different environments, such as in a solvent or interacting with a surface or a biological macromolecule. These simulations provide insights into conformational flexibility, solvent effects, and the thermodynamics of binding processes, which are not accessible from static quantum chemical calculations nih.govnih.gov. For example, MD simulations can show how hydrogen bonding patterns evolve over time or how the molecule explores different conformations in solution researchgate.net.
Prediction of Reactivity and Interaction Mechanisms
Theoretical and computational chemistry provides powerful tools for predicting the reactivity and interaction mechanisms of molecules like this compound. Methods such as Density Functional Theory (DFT) are instrumental in elucidating the electronic structure, identifying reactive sites, and understanding the molecule's behavior in chemical reactions. These computational approaches allow for the analysis of frontier molecular orbitals, electrostatic potential surfaces, and the calculation of reactivity descriptors. mdpi.com
Frontier Molecular Orbital (FMO) Analysis
The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites for nucleophilic attack. youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov
For this compound, the HOMO is predicted to be localized primarily on the electron-rich regions: the pyridine ring and the exocyclic amino group. These areas function as the primary nucleophilic centers. The LUMO is anticipated to be distributed over the pyridine ring and the ethenyl (vinyl) group's π-system, which can accept electrons.
| Orbital | Predicted Localization | Implied Reactivity |
|---|---|---|
| HOMO | Pyridine ring nitrogen, exocyclic amino group (-NH2) | Nucleophilic character; site for electrophilic attack (e.g., protonation, alkylation, acylation). |
| LUMO | Distributed across the pyridine ring and ethenyl group (C=C) | Electrophilic character; site for nucleophilic attack and addition reactions. |
Molecular Electrostatic Potential (MEP) Surface
A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the charge distribution across a molecule. libretexts.org It identifies electron-rich areas (negative potential, typically colored red) and electron-poor areas (positive potential, colored blue). wolfram.com
In the case of this compound, the MEP surface would show significant negative electrostatic potential concentrated around the two nitrogen atoms (the pyridine ring nitrogen and the amino group nitrogen). This high electron density confirms their role as primary sites for electrophilic attack, hydrogen bonding, and coordination with metal ions. Conversely, the hydrogen atoms of the amino group would exhibit a positive electrostatic potential, making them potential hydrogen bond donors.
Predicted Interaction Mechanisms
Based on its structural features and the computational insights from analogous molecules, several key interaction and reaction mechanisms can be predicted for this compound:
Nucleophilic Reactions: The nitrogen atoms of both the pyridine ring and the amino group are strong nucleophilic centers. They are expected to readily react with a wide range of electrophiles.
Addition Reactions: The ethenyl (vinyl) group is susceptible to various electrophilic and radical addition reactions across the double bond. This functionality also allows the molecule to act as a monomer in polymerization processes.
Metal Coordination: The presence of two suitably positioned nitrogen atoms makes this compound a potential chelating ligand, capable of forming stable complexes with various metal ions.
Electrophilic Aromatic Substitution: The electron-donating amino group activates the pyridine ring, directing electrophilic substitution reactions primarily to the positions ortho and para to it (C3 and C5).
Global Reactivity Descriptors
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior. These descriptors provide a more quantitative prediction of reactivity. nih.gov
| Descriptor | Formula (Conceptual) | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher polarizability and reactivity. nih.gov |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to charge transfer. Hard molecules have a large energy gap. nih.gov |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness. Soft molecules are more polarizable and reactive. nih.gov |
These computational predictions provide a robust framework for understanding and anticipating the chemical behavior of this compound, guiding its application in synthesis, materials science, and coordination chemistry.
Advanced Analytical and Spectroscopic Characterization
Vibrational Spectroscopy (FT-IR) for Structural Elucidation
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in 4-Ethenylpyridin-2-amine. The spectrum is characterized by the superposition of vibrational modes from the 2-aminopyridine (B139424) core and the 4-ethenyl (vinyl) substituent.
The primary amine (-NH₂) group gives rise to characteristic stretching and bending vibrations. Typically, primary amines exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com An N-H scissoring (bending) vibration is expected to appear around 1600-1650 cm⁻¹. Furthermore, the stretching of the aromatic carbon-nitrogen (C-N) bond is typically observed in the 1250-1335 cm⁻¹ range for aromatic amines. orgchemboulder.com
The ethenyl (-CH=CH₂) group introduces several distinct vibrations. These include the C=C stretching vibration, typically found near 1640 cm⁻¹, and vinylic C-H stretching vibrations, which occur just above 3000 cm⁻¹. The out-of-plane C-H bending vibrations of the vinyl group are also characteristic and appear in the 900-1000 cm⁻¹ region.
The pyridine (B92270) ring itself contributes to a series of characteristic C=C and C=N stretching vibrations, typically in the 1400-1600 cm⁻¹ region. nus.edu.sgmdpi.com The C-H in-plane and out-of-plane bending vibrations of the ring also produce signals that contribute to the fingerprint region of the spectrum. The combination of these specific vibrational modes provides a unique spectral fingerprint for this compound, allowing for its unambiguous identification and structural confirmation.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | orgchemboulder.com |
| N-H Scissoring (Bend) | 1600 - 1650 | ||
| Aromatic C-N Stretch | 1250 - 1335 | orgchemboulder.com | |
| Ethenyl (Vinyl) Group (-CH=CH₂) | =C-H Stretch | 3010 - 3095 | mdpi.com |
| C=C Stretch | ~1640 | researchgate.net | |
| =C-H Out-of-Plane Bend | 900 - 1000 | mdpi.com | |
| Pyridine Ring | C=C and C=N Ring Stretches | 1400 - 1600 | nus.edu.sgresearchgate.net |
| Ring C-H Bends | Fingerprint Region | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the molecular structure of this compound by mapping the carbon and proton framework.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the amine, pyridine ring, and ethenyl group protons. The two amine protons (-NH₂) would likely appear as a broad singlet. The three protons on the pyridine ring are in unique chemical environments and would appear as distinct multiplets, with their chemical shifts influenced by the electron-donating amine group and the ethenyl group. The ethenyl group protons would present a characteristic AXM spin system, with the proton on the carbon attached to the ring (Hα) appearing as a doublet of doublets, and the two terminal protons (Hβ, cis and trans) also appearing as distinct doublets of doublets, due to geminal and vicinal coupling.
Carbon-¹³ (¹³C) NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule (five for the pyridine ring and two for the ethenyl group). The chemical shifts of the ring carbons are influenced by the nitrogen heteroatom and the positions of the substituents. The carbon bearing the amino group (C2) would be significantly shifted upfield, while the other ring carbons would appear in the typical aromatic region. The two carbons of the ethenyl group would be observed in the olefinic region of the spectrum (typically 110-140 ppm).
| Expected ¹H NMR Chemical Shifts | Expected ¹³C NMR Chemical Shifts | ||||
|---|---|---|---|---|---|
| Proton Assignment | Expected δ (ppm) | Multiplicity | Carbon Assignment | Expected δ (ppm) | Reference |
| -NH₂ | Broad Singlet | Variable | C2 (C-NH₂) | 158 - 162 | chemicalbook.com |
| Pyridine H3/H5/H6 | 6.0 - 8.5 | d, dd | C3, C5, C6 (Ring CH) | 105 - 150 | chemicalbook.comchemicalbook.com |
| Ethenyl Hα (-CH=) | 6.5 - 7.0 | dd | C4 (C-vinyl) | 145 - 155 | chemicalbook.com |
| Ethenyl Hβ (=CH₂) | 5.0 - 6.0 | dd | Cα (-CH=) | 130 - 140 | chemicalbook.com |
| Cβ (=CH₂) | 115 - 125 | chemicalbook.com |
NMR spectroscopy is a primary technique for investigating the non-covalent interactions in host-guest complexes. Due to its structural features, including a hydrogen-bond-donating amino group and a π-system, this compound can act as a guest molecule, forming inclusion complexes with host molecules like cyclodextrins or calixarenes.
The formation of such a complex can be readily monitored by ¹H NMR. Upon encapsulation of the guest molecule within the host's cavity, the protons of both the host and the guest experience a change in their chemical environment, leading to significant shifts in their resonance frequencies. Protons of the guest molecule that are located deeper inside the host's cavity will typically exhibit larger chemical shift changes (Δδ). By analyzing the magnitude and direction of these shifts for each proton, the geometry and orientation of the guest within the host can be elucidated. Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide further definitive evidence of spatial proximity between protons of the host and the guest, confirming the formation and structure of the inclusion complex.
The NMR spectrum of a molecule can be influenced by experimental parameters such as temperature and concentration. Variable-temperature (VT) NMR studies can provide valuable information on dynamic processes, such as conformational changes or the kinetics of host-guest exchange. For this compound, VT-NMR could be used to study the rotation around the C4-C(ethenyl) bond or potential intermolecular hydrogen bonding dynamics. As temperature changes, the rate of these processes can shift from slow to fast on the NMR timescale, leading to characteristic changes in the spectrum, such as peak broadening, coalescence, and sharpening.
The concentration of the sample can also affect chemical shifts, particularly for protons involved in intermolecular hydrogen bonding, like the amine protons. At higher concentrations, increased hydrogen bonding can lead to a downfield shift of the -NH₂ proton signal. Studying the concentration dependence of chemical shifts can thus provide insights into the nature and strength of intermolecular interactions in solution.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. For this compound, with a molecular formula of C₇H₈N₂, the calculated monoisotopic mass is 120.068748 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the elemental composition and providing strong evidence for the compound's identity.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization
Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for the characterization of metal complexes involving ligands such as this compound. This soft ionization method allows for the analysis of large, thermally labile molecules by transferring them from solution into the gas phase as intact ions, making it ideal for studying coordination compounds.
In the analysis of complexes formed with this compound, ESI-MS is primarily used to confirm the molecular weight of the synthesized complex, providing direct evidence of its formation and stoichiometry. The resulting mass spectrum typically shows a prominent peak corresponding to the molecular ion of the complex, [M]⁺, or related adducts like [M+H]⁺ or [M+Na]⁺.
Tandem mass spectrometry (ESI-MS/MS), which involves the selection and fragmentation of a specific ion, provides deeper structural insights. nih.gov Collision-Induced Dissociation (CID) is commonly employed to fragment the parent complex ion. For complexes involving pyridine-based ligands, a characteristic fragmentation pathway is the loss of the neutral pyridine ligand itself. nih.gov The fragmentation patterns can help elucidate the coordination environment of the metal center and the binding mode of the ligand. For instance, the competitive loss of different pyridine ligands from a platinum(II) complex has been studied to understand their relative binding affinities. nih.gov
Table 1: Representative ESI-MS Fragmentation Data for a Hypothetical Metal Complex of this compound (L)
| Precursor Ion (m/z) | Collision Energy (eV) | Major Fragment Ions (m/z) | Inferred Neutral Loss |
|---|---|---|---|
| [M(L)₂Cl₂]⁺ | 15 | [M(L)Cl₂]⁺ | L |
| [M(L)₂Cl₂]⁺ | 25 | [M(L)Cl]⁺ | L, Cl |
This table is illustrative and represents expected fragmentation behavior based on common principles for coordination complexes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating, identifying, and quantifying volatile and semi-volatile compounds. It is frequently used to assess the purity of this compound and to analyze reaction mixtures during its synthesis.
The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to poor peak shapes (tailing) and adsorption onto the column material. labrulez.comh-brs.de To overcome these issues, several strategies are employed. One common approach is derivatization, where the amine is reacted with a reagent to form a less polar, more volatile derivative. Reagents such as benzenesulfonyl chloride or trifluoroacetic anhydride (B1165640) (TFAA) are often used for this purpose. h-brs.degdut.edu.cn Another strategy involves using specialized GC columns that are deactivated to minimize interactions with basic compounds, such as those treated with potassium hydroxide (B78521) (KOH). labrulez.com
The mass spectrometer detector provides definitive identification by generating a mass spectrum for each eluting compound. This spectrum, which shows the mass-to-charge ratio of fragment ions, serves as a molecular fingerprint that can be compared against spectral libraries for positive identification.
Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Amines
| Parameter | Value | Reference |
|---|---|---|
| Column | DB-17ms (60 m x 0.25 mm i.d., 0.25 µm film) | h-brs.de |
| Carrier Gas | Helium (1 mL/min) | gdut.edu.cn |
| Injection Mode | Splitless | gdut.edu.cn |
| Injector Temp. | 290 °C | gdut.edu.cn |
| Oven Program | 80°C (1 min), then 5°C/min to 180°C, then 10°C/min to 240°C | gdut.edu.cn |
| MS Transfer Line | 290 °C | gdut.edu.cn |
| Ionization Mode | Electron Impact (EI), 70 eV | gdut.edu.cn |
| Mass Scan Range | 50-450 m/z | gdut.edu.cn |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For this compound, obtaining a suitable crystal would allow for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
Table 3: Representative Single-Crystal XRD Data for a Related Pyridine Derivative (4-Ethoxypyridin-2-amine)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₇H₁₀N₂O | nih.gov |
| Molecular Weight | 138.17 | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 9.167 (2) | nih.gov |
| b (Å) | 9.470 (2) | nih.gov |
| c (Å) | 9.541 (3) | nih.gov |
| **α (°) ** | 87.716 (3) | nih.gov |
| **β (°) ** | 87.714 (4) | nih.gov |
| **γ (°) ** | 64.189 (3) | nih.gov |
| **Volume (ų) ** | 744.8 (3) | nih.gov |
| Z | 4 | nih.gov |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is essential for verifying the empirical formula of a newly synthesized compound like this compound and serves as a primary indicator of its purity.
The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₇H₈N₂). A close agreement between the found and calculated values, typically within ±0.4%, supports the proposed chemical structure and indicates a high degree of sample purity.
Table 4: Elemental Analysis Data for this compound (C₇H₈N₂)
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 70.0 | 69.8 |
| Hydrogen (H) | 6.7 | 6.8 |
| Nitrogen (N) | 23.3 | 23.1 |
Note: Experimental values are hypothetical and for illustrative purposes, based on typical analytical variance.
Electrochemical Characterization Techniques
Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are powerful electroanalytical techniques used to investigate the redox behavior of metal complexes. When this compound acts as a ligand in a coordination complex, these methods can probe the oxidation and reduction processes of the central metal ion.
In a typical CV experiment, the potential applied to a working electrode is scanned linearly to a set value and then swept back to the initial potential. The resulting plot of current versus potential (a voltammogram) provides information about the redox potentials and electrochemical reversibility of the complex. For example, a reversible one-electron oxidation process, such as M(II) → M(III), would appear as a pair of peaks (one for oxidation, one for reduction) with a characteristic peak separation. The half-wave potential (E₁/₂) derived from these peaks is a key thermodynamic parameter of the redox couple. semanticscholar.org
The electronic properties of the this compound ligand, including the electron-donating amino group and the π-system of the vinyl and pyridine moieties, influence the electron density at the metal center. This, in turn, affects the potential at which the metal is oxidized or reduced. By studying a series of related complexes, CV and LSV can be used to systematically evaluate how ligand modifications tune the electrochemical properties of the metal center. nih.gov
Table 5: Illustrative Electrochemical Data for a Hypothetical Ruthenium Complex with a Pyridine-Type Ligand
| Complex | Redox Couple | E₁/₂ (V vs. Ag/AgCl) | Peak Separation (ΔEp, mV) | Scan Rate (V/s) | Reference |
|---|---|---|---|---|---|
| [Ru(L)₂(totpy)]²⁺ | Ru(III)/Ru(II) | +1.12 | ~70 | 0.10 | semanticscholar.org |
This table presents representative data from related complexes to illustrate the type of information obtained from CV experiments. L = diphosphine ligand, totpy = terpyridine ligand, 4,4'-Me-phen = 4,4'-dimethyl-1,10-phenanthroline.
Future Research Directions
Development of Novel Synthetic Routes
Future investigations could explore:
Catalytic Cross-Coupling Strategies: Building on established methods like Suzuki-Miyaura and Buchwald-Hartwig amination used for related heterocyclic compounds, research could focus on late-stage vinyl group installation onto a pre-functionalized 2-aminopyridine (B139424) core. nih.gov This would allow for a modular approach to a variety of derivatives.
C-H Activation: Direct C-H vinylation of 2-aminopyridine would represent a highly atom-economical approach, eliminating the need for pre-halogenated starting materials. Overcoming challenges related to regioselectivity at the C4 position will be a key research focus.
Flow Chemistry and Process Optimization: Continuous flow synthesis could offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, higher yields, and easier scalability.
Biocatalytic Methods: The use of enzymes for the synthesis of heterocyclic compounds is a growing field. Future work might identify or engineer enzymes capable of catalyzing the formation of the aminopyridine ring or the introduction of the ethenyl group under mild, environmentally friendly conditions.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Advanced Cross-Coupling | High modularity, access to diverse derivatives | Catalyst efficiency, substrate scope, purification |
| Direct C-H Vinylation | High atom economy, reduced waste | Regioselectivity, catalyst development |
| Continuous Flow Synthesis | Scalability, improved safety and control | Reactor design, process optimization |
| Biocatalysis | Green conditions, high selectivity | Enzyme discovery and engineering, substrate compatibility |
Exploration of Advanced Polymer Architectures
The presence of the vinyl group makes 4-ethenylpyridin-2-amine an ideal monomer for creating functional polymers. While polymerization of simpler vinylpyridines is well-established, future research will delve into creating sophisticated polymer architectures where the aminopyridine unit imparts specific functionalities. acs.org
Key areas for exploration include:
Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) can be employed to synthesize well-defined homopolymers and block copolymers. acs.orgdcu.ienih.gov This control allows for the creation of materials with predictable molecular weights and low dispersity.
Stimuli-Responsive Polymers: The aminopyridine moiety offers pH-responsiveness. Polymers incorporating this monomer could exhibit tunable solubility or conformational changes in response to pH variations, making them suitable for applications in drug delivery or smart coatings.
Graft and Bottlebrush Copolymers: Using polymers of this compound as a backbone, other polymer chains can be grafted onto it, leading to complex bottlebrush architectures. researchgate.net These structures can act as multifunctional emulsifiers or templates for nanomaterials. researchgate.net
Metal-Coordinating Polymers: The pyridine (B92270) nitrogen and the exocyclic amine provide excellent sites for metal ion coordination. researchgate.net Polymers with these pendant groups could be used for heavy metal sequestration, catalysis, or the development of self-healing materials cross-linked by metal-ligand interactions.
| Polymer Architecture | Driving Polymerization Technique | Potential Functionality/Application |
| Diblock Copolymers | RAFT, ATRP | Self-assembly into nanostructures, responsive materials acs.orgacs.org |
| Star Polymers | ATRP with multi-functional initiators | Rheology modifiers, drug delivery carriers dcu.ie |
| Molecular Bottlebrushes | "Grafting-from" or "grafting-to" methods | Advanced emulsifiers, surface modifiers researchgate.net |
| Cross-linked Nanogels | Emulsion polymerization, Michael addition | Sensors, catalysis, stimuli-responsive systems nih.gov |
Expanding Supramolecular and Host-Guest Applications
The hydrogen bond donating and accepting capabilities of the 2-aminopyridine unit, along with the coordinating ability of the pyridine nitrogen, make this compound a compelling building block for supramolecular chemistry. researchgate.netmdpi.com
Future research is expected to focus on:
Self-Assembled Materials: The monomer could be a key component in the design of molecules that self-assemble through hydrogen bonding to form liquid crystals, gels, or other ordered structures. The interplay between hydrogen bonding and π-π stacking interactions could lead to novel materials with interesting optoelectronic properties.
Coordination Polymers and MOFs: As a ligand, this compound can be used to construct metal-organic frameworks (MOFs) or coordination polymers. mdpi.com The vinyl group could remain accessible within the framework for post-synthetic modification, such as polymerization to create hybrid organic-inorganic materials.
Host-Guest Systems: The aminopyridine moiety can act as a recognition site for complementary guest molecules. Incorporating this unit into larger host structures, such as polymers or macrocycles, could lead to new sensors or molecular transport systems. nih.gov Research could explore the binding of various organic molecules or anions through specific hydrogen bonding interactions. researchgate.net
Polymeric Templates: Polymers derived from this compound could serve as templates for the synthesis of nanoparticles or as scaffolds for organizing other molecules through non-covalent interactions, leveraging the principles of host-guest chemistry on a macromolecular scale. acs.orgnih.gov
Deeper Theoretical Insights into Structure-Reactivity Relationships
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental design. Future theoretical studies on this compound will be crucial for accelerating its development and application.
Prospective areas of computational investigation include:
Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways for novel synthetic routes, predicting transition states and activation energies. This can help optimize reaction conditions and predict potential side products.
Polymerization Propensity: Computational analysis can provide insights into the radical polymerization behavior of the monomer. nih.gov Calculations can determine reactivity ratios for copolymerization with other common monomers, aiding in the design of copolymers with specific compositions and properties.
Supramolecular Interactions: Molecular dynamics (MD) simulations and quantum chemical calculations can be employed to study the non-covalent interactions that govern self-assembly and host-guest binding. nih.govnih.gov These simulations can predict binding affinities and the stability of supramolecular architectures.
Electronic Properties of Polymers: Theoretical calculations can predict the electronic properties (e.g., band gap, conductivity) of polymers derived from this compound. This is particularly relevant for designing materials for applications in electronics and optoelectronics.
| Computational Method | Research Focus | Predicted Outcomes |
| Density Functional Theory (DFT) | Synthetic reaction mechanisms | Reaction feasibility, transition state energies, regioselectivity |
| Molecular Dynamics (MD) | Self-assembly, host-guest binding | Binding free energies, stable conformations, structural dynamics nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme catalysis, excited state properties | Catalytic mechanisms, photophysical properties |
| Polymer Informatics | Structure-property relationships | Prediction of polymer properties (e.g., Tg, solubility) from monomer structure |
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing 4-ethenylpyridin-2-amine, and how are intermediates characterized? A: A common method involves refluxing precursors like substituted pyridines with guanidine derivatives in ethanol, followed by lithium hydroxide-mediated cyclization (e.g., similar to pyrimidin-2-amine synthesis in ). Intermediates are characterized using H/C NMR and mass spectrometry (MS) to confirm regioselectivity and purity .
Advanced Q: How can reaction conditions be optimized to improve yield and selectivity in heterocyclic amine synthesis? A: Machine learning models (e.g., LabMate.AI ) can predict optimal parameters like solvent polarity, temperature, and catalyst ratios by analyzing historical reaction data. This approach reduces trial-and-error experimentation .
Analytical Techniques
Basic Q: What spectroscopic methods are critical for verifying the structure of this compound? A: High-resolution MS (HRMS) confirms molecular weight, while NMR (e.g., δ ~6.5–8.5 ppm for pyridine protons) identifies substitution patterns. X-ray crystallography resolves stereochemistry, as demonstrated for analogous compounds like 4-ethoxypyridin-2-amine .
Advanced Q: How can crystallographic data resolve ambiguities in electron density maps for amine derivatives? A: Refinement software (e.g., SHELX) models thermal displacement parameters and hydrogen bonding networks. For example, triclinic crystal systems (space group ) require precise measurement of lattice parameters (e.g., Å, ) to resolve disorder .
Safety and Handling
Basic Q: What safety protocols are essential when handling reactive pyridine derivatives? A: Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks, as recommended for structurally similar amines like 2-(2-aminoethyl)pyridine .
Advanced Q: How should hazardous byproducts (e.g., nitrated intermediates) be managed during scale-up? A: Segregate waste streams and employ neutralization protocols (e.g., acid-base quenching). Partner with certified waste disposal services, as outlined for N-ethyltetrahydro-2H-pyran-4-amine .
Data Analysis and Reproducibility
Basic Q: How can researchers assess reproducibility in synthetic protocols for pyridine derivatives? A: Track batch-to-batch variability using HPLC retention times (e.g., 0.75 minutes for 4-chloro-2-(6-chloropyrimidin-4-yl)aniline derivatives) and report values for linear regressions in purity assays .
Advanced Q: What statistical metrics quantify heterogeneity in meta-analyses of reaction outcomes? A: Use (proportion of total variation due to heterogeneity) and (scaled χ² statistic) to evaluate consistency across studies. For example, indicates significant heterogeneity requiring random-effects models .
Computational Modeling
Basic Q: How can molecular modeling predict the reactivity of this compound in cross-coupling reactions?
A: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. SMILES strings (e.g., NCCC1=CC=CC=N1) guide docking studies .
Advanced Q: How are machine learning algorithms integrated into reaction optimization pipelines? A: Platforms like LabMate.AI combine robotic experimentation with neural networks to iteratively refine conditions (e.g., solvent selection, stoichiometry) for multi-step syntheses .
Structural and Functional Analysis
Basic Q: What role do substituents (e.g., ethenyl groups) play in modulating the electronic properties of pyridin-2-amine derivatives? A: Electron-donating groups (e.g., ethenyl) increase ring electron density, altering reactivity in nucleophilic substitutions. UV-Vis spectroscopy tracks π→π* transitions for electronic profiling .
Advanced Q: How do steric effects influence supramolecular assembly in crystalline pyridin-2-amine derivatives? A: Crystal packing analysis (e.g., via Mercury software) reveals intermolecular interactions like N–H⋯N hydrogen bonds and π-stacking, which are critical for designing coordination polymers .
Contradictions in Experimental Data
Basic Q: How can conflicting spectral data (e.g., NMR shifts) be resolved during structure elucidation? A: Compare experimental data with computed spectra (e.g., via ACD/Labs or ChemDraw). Confirm assignments using 2D NMR techniques like COSY and HSQC .
Advanced Q: What statistical methods validate outliers in replicated synthetic studies? A: Apply Grubbs’ test or Dixon’s Q-test to identify outliers. For meta-analyses, funnel plots assess publication bias, while (ratio of random/fixed-effect standard errors) quantifies dispersion .
Purification Strategies
Basic Q: What chromatographic methods are effective for purifying this compound? A: Column chromatography with silica gel and ethyl acetate/petroleum ether (2:8) eluent separates polar byproducts. Recrystallization in ethanol further enhances purity .
Advanced Q: How can preparative HPLC resolve structurally similar impurities in amine derivatives? A: Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA). Monitor at 254 nm and optimize retention gaps for baseline separation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
